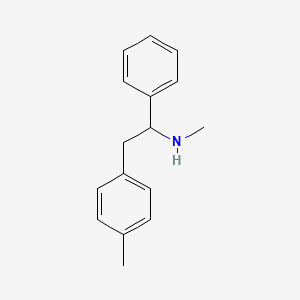![molecular formula C27H15NO3 B14730119 6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 6954-62-7](/img/structure/B14730119.png)
6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining fluorenone and dibenzoazepine moieties, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Fluorenone Derivative: The starting material, fluorenone, undergoes a Friedel-Crafts acylation reaction to introduce the desired substituents.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the dibenzoazepine core.
Oxidation: The final step involves oxidation to introduce the keto group at the 9-position of the fluorenone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(9H-fluoren-2-yl)aryl]-1H-benz[d]imidazole: Similar in structure but with different functional groups and applications.
2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorene: Another related compound with distinct optical and electronic properties.
Uniqueness
6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione stands out due to its unique combination of fluorenone and dibenzoazepine moieties, which imparts specific chemical reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
6954-62-7 |
|---|---|
Molecular Formula |
C27H15NO3 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-(9-oxofluoren-2-yl)benzo[d][2]benzazepine-5,7-dione |
InChI |
InChI=1S/C27H15NO3/c29-25-21-10-4-1-7-17(21)20-14-13-16(15-24(20)25)28-26(30)22-11-5-2-8-18(22)19-9-3-6-12-23(19)27(28)31/h1-15H |
InChI Key |
LWXYCJWUHOEZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C6=CC=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)

![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)

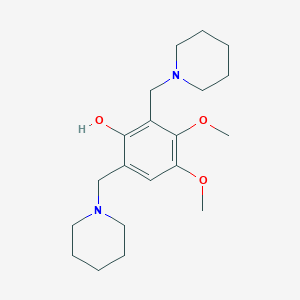
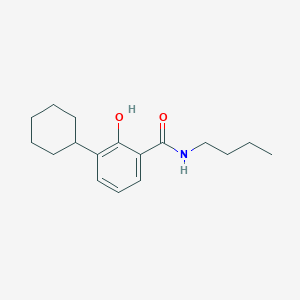
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
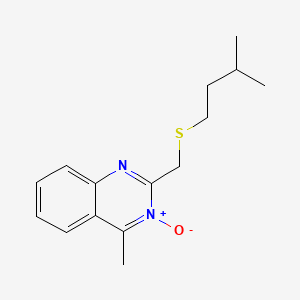
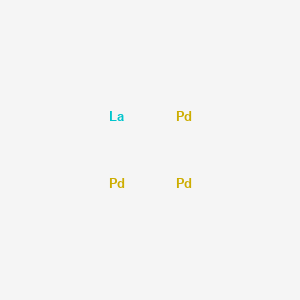
![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
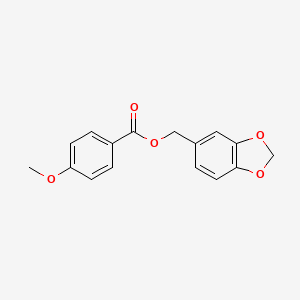
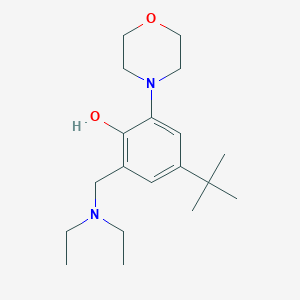
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
